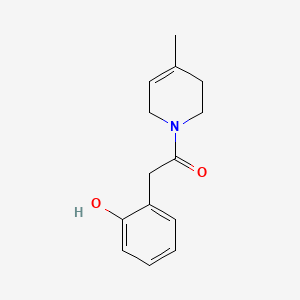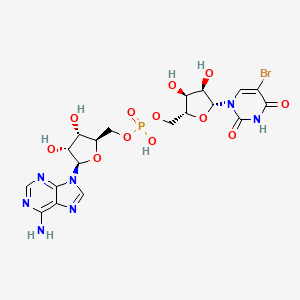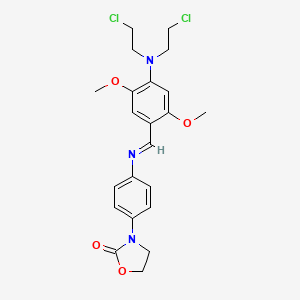
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by large ring structures that can host various functional groups, making them versatile in chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method is the reaction of a linear polyetheramine with a benzyl halide in the presence of a base. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Catalyst: Potassium carbonate or sodium hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various types of chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol, primary amines
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Acts as a molecular probe for studying enzyme-substrate interactions.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions and organic molecules. This property is due to the presence of multiple oxygen and nitrogen atoms in the ring structure, which can coordinate with various substrates. The molecular targets include enzymes and receptors, where the compound can modulate their activity by binding to active sites or altering their conformation.
Comparación Con Compuestos Similares
Similar Compounds
Crown Ethers: Similar in structure but lack the phenylmethyl group.
Cyclodextrins: Larger ring structures with different functional groups.
Macrocyclic Ligands: Similar coordination properties but vary in ring size and substituents.
Uniqueness
What sets 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane apart is its unique combination of a macrocyclic ring with a phenylmethyl group. This combination enhances its reactivity and ability to form stable complexes, making it highly versatile in various applications.
Propiedades
Número CAS |
71089-11-7 |
|---|---|
Fórmula molecular |
C17H27NO4 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C17H27NO4/c1-2-4-17(5-3-1)16-18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18/h1-5H,6-16H2 |
Clave InChI |
NYMNSQXENSRWHC-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN1CC2=CC=CC=C2 |
SMILES canónico |
C1COCCOCCOCCOCCN1CC2=CC=CC=C2 |
| 71089-11-7 | |
Solubilidad |
43.2 [ug/mL] |
Sinónimos |
enzyl-aza-15-crown-5 benzylaza-15-crown-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1207571.png)












